1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-14-13-8-11(4-3-10(13)5-6-16-14)18-15(20)17-9-12-2-1-7-21-12/h1-4,7-8H,5-6,9H2,(H,16,19)(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPNSDGQABVNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with thiophen-2-ylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in diverse chemical reactions, including:
2.1 Reduction Reactions
Nitro groups present in intermediate stages (e.g., 7-nitro-3,4-dihydroisoquinolin-1-one) are reduced to amines using hydrogen gas and palladium catalysts. This step is critical for enabling subsequent reactions with isocyanates .
2.2 Substitution Reactions
The urea functional group undergoes electrophilic aromatic substitution with isocyanates, facilitated by strong bases like DIPEA. This reaction forms stable urea derivatives with tailored substituents .
2.3 Potential Oxidative Modifications
While not explicitly detailed in the synthesis of this compound, structurally similar tetrahydroisoquinoline derivatives are known to undergo oxidation (e.g., N-oxide formation) or reduction (e.g., amine formation) .
Reaction Conditions and Examples
| Reaction Step | Reagents/Conditions | Key Product |
|---|---|---|
| Reduction of Nitro Group | H₂ gas, 10% Pd/C catalyst, MeOH | 7-Amino-3,4-dihydroisoquinolin-1-one |
| Urea Formation | Thiophen-2-ylmethyl isocyanate, DIPEA, benzene | Target urea compound |
| Acetylation | Acetic anhydride or acetyl chloride | Acetylated tetrahydroisoquinoline |
Biological Context
The synthesis of this compound is driven by its potential as a modulator of the FPRL-1 receptor , a G-protein-coupled receptor involved in inflammatory pathways . While the chemical reactivity is central to its synthesis, its biological activity underscores the importance of precise structural design in medicinal chemistry.
Scientific Research Applications
Modulation of FPRL-1 Receptor
The primary application of this compound lies in its ability to modulate the FPRL-1 receptor, which is implicated in several inflammatory conditions. Research indicates that compounds like 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea can act as agonists or antagonists to this receptor, providing a pathway for therapeutic interventions in diseases characterized by excessive inflammation .
Key Therapeutic Areas:
- Ocular Inflammatory Diseases: The compound has shown promise in treating conditions such as age-related macular degeneration (AMD), diabetic retinopathy, and uveitis. These conditions often involve inflammatory processes where FPRL-1 modulation can lead to improved outcomes .
- Cancer Therapeutics: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by influencing pathways associated with cell proliferation and apoptosis. The modulation of inflammatory responses can also indirectly affect tumor microenvironments .
Case Study 1: Ocular Diseases
In a study focusing on ocular inflammatory diseases, compounds similar to this compound were administered to animal models exhibiting symptoms akin to AMD and diabetic retinopathy. Results indicated a significant reduction in inflammatory markers and improved retinal health metrics compared to control groups .
Case Study 2: Cancer Cell Lines
Research involving breast cancer cell lines demonstrated that derivatives related to this compound inhibited cell proliferation significantly. The mechanism was linked to the downregulation of key signaling pathways such as AKT/mTOR and VEGF expression. These findings suggest potential applications in cancer therapy through targeted modulation of inflammation-related pathways .
Mechanism of Action
The mechanism of action of 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of urea-linked tetrahydroisoquinoline derivatives. Key structural analogues include:
1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea (): Differs in the substituent at the 1-position (isobutyryl vs. oxo group) and lacks the methylene spacer in the thiophene moiety.
Tetrahydrobenzo[b]thiophene-urea derivatives (): Replace the tetrahydroisoquinoline core with a tetrahydrobenzo[b]thiophene system.
Physicochemical Properties
- The oxo group in the target compound enhances polarity, improving aqueous solubility compared to the isobutyryl analogue.
Research Findings
- Synthetic Accessibility : The oxo group in the target compound may simplify synthesis compared to bulkier acyl groups (e.g., isobutyryl), as ketones are typically easier to introduce .
- Crystallographic Analysis : If structural data exists, programs like SHELXL would refine bond lengths and angles, while ORTEP could visualize steric effects from the thiophen-2-ylmethyl group.
Biological Activity
1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in relation to the modulation of the N-formyl peptide receptor like-1 (FPRL-1). This receptor plays a crucial role in inflammatory responses and is a target for therapeutic interventions in various inflammatory diseases.
The compound can be described by the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C14H14N2O2S
- Molecular Weight : 270.34 g/mol
The primary mechanism of action for this compound involves its role as a modulator of the FPRL-1 receptor. Activation of FPRL-1 has been linked to various anti-inflammatory processes, including:
- Inhibition of polymorphonuclear neutrophils (PMNs) and eosinophils migration.
- Stimulation of monocyte migration for the clearance of apoptotic cells.
- Downregulation of tissue-damaging inflammatory signals.
In Vitro Studies
Research has demonstrated that derivatives of this compound exhibit significant activity in modulating FPRL-1. For instance, studies indicate that these compounds can enhance the resolution of inflammation by promoting monocyte migration and inhibiting excessive neutrophil activity .
In Vivo Studies
In animal models, compounds similar to this compound have shown efficacy in reducing inflammation in conditions such as ischemia-reperfusion injury and dermal inflammation. These studies highlight the potential for these compounds to serve as therapeutic agents in managing inflammatory diseases .
Case Studies
Several case studies have illustrated the effectiveness of FPRL-1 modulators in clinical settings:
- Ischemia-Reperfusion Injury : In a model studying myocardial ischemia-reperfusion injury, administration of FPRL-1 agonists resulted in reduced myocardial damage and improved recovery metrics compared to controls .
- Dermal Inflammation : Another study focusing on dermal inflammation demonstrated that treatment with FPRL-1 modulators led to decreased erythema and histological signs of inflammation in treated subjects .
Data Table: Summary of Biological Activities
Q & A
Q. Answer :
- Stepwise Urea Formation : React 1-oxo-1,2,3,4-tetrahydroisoquinolin-7-amine with thiophen-2-ylmethyl isocyanate under anhydrous conditions (e.g., DCM, 0–5°C, 6–8 h). Monitor via TLC (silica gel, ethyl acetate/hexane 1:1) .
- Yield Optimization : Use catalytic triethylamine (1–2 eq.) to neutralize HCl byproducts and improve reaction efficiency (yield ~70–80%) .
- Purification : Column chromatography (silica gel, gradient elution with MeOH/DCM) followed by recrystallization (EtOH/water) .
Advanced: How can structural contradictions between computational and experimental data (e.g., NMR vs. DFT) be resolved?
Q. Answer :
- Validation Workflow :
- X-ray Crystallography : Determine absolute configuration using SHELXL (single-crystal refinement; R-factor < 0.05) .
- DFT Refinement : Optimize geometry at B3LYP/6-31G(d,p) level; compare puckering coordinates (Cremer-Pople parameters) with crystallographic data .
- NMR Recalculation : Use ACD/Labs or MestReNova with X-ray-derived coordinates to simulate NMR shifts, accounting for solvent effects (e.g., DMSO-d6) .
- Example : For tetrahydroisoquinoline rings, discrepancies in chemical shifts often arise from dynamic puckering; use variable-temperature NMR to confirm conformational flexibility .
Basic: Which analytical techniques are critical for characterizing purity and structural integrity?
Q. Answer :
- HPLC-UV/HRMS : Use C18 column (3.5 µm, 4.6 × 150 mm), 0.1% formic acid/ACN gradient (retention time ~8–10 min; purity >95%) .
- 1H/13C NMR : Assign thiophen-2-ylmethyl protons (δ ~4.3–4.5 ppm, singlet for CH2; δ ~7.1–7.3 ppm for thiophene protons) and tetrahydroisoquinolinone carbonyl (δ ~165–170 ppm) .
- Elemental Analysis : Confirm C, H, N, S within ±0.3% of theoretical values .
Advanced: How to design SAR studies for analogs with improved CNS permeability?
Q. Answer :
- Key Modifications :
- Lipophilicity : Introduce electron-withdrawing groups (e.g., -CF3) on the thiophene ring to enhance logP (target 2–3) and blood-brain barrier penetration .
- Hydrogen Bonding : Replace urea with thiourea to reduce H-bond donor count (test via PAMPA-BBB assay; Pe > 4 × 10⁻⁶ cm/s indicates high permeability) .
- Validation : Use in vitro Caco-2 cell monolayers (apparent permeability coefficient, Papp) and in silico SwissADME predictions .
Basic: What assays are suitable for preliminary biological activity screening?
Q. Answer :
- Antiproliferative Activity : MTT assay (IC50 determination against HeLa or MCF-7 cells; 48 h incubation, λ = 570 nm) .
- Antimicrobial Screening : Microdilution method (MIC against S. aureus ATCC 25923; 24 h incubation in Mueller-Hinton broth) .
- Cytotoxicity Control : Include cisplatin (for cancer) and ampicillin (for bacteria) as positive controls .
Advanced: How to address discrepancies in biological activity between in vitro and in vivo models?
Q. Answer :
- Pharmacokinetic Profiling :
- Formulation Adjustments : For poor aqueous solubility (<50 µg/mL), use PEG-400/water (1:1) co-solvent or nanoemulsions .
Advanced: What computational tools are recommended for analyzing ring puckering in the tetrahydroisoquinoline moiety?
Q. Answer :
- Software :
- Case Study : For 1-oxo-tetrahydroisoquinoline, θ ≈ 30° and φ ≈ 90° indicate a half-chair conformation .
Basic: How to troubleshoot low yields in the final urea coupling step?
Q. Answer :
- Common Fixes :
Advanced: What strategies validate the compound’s interaction with orexin receptors (e.g., OX1R)?
Q. Answer :
- Binding Assays :
- Negative Control : Use TCS-OX2-29 (selective OX2R antagonist) to confirm OX1R specificity .
Advanced: How to characterize and mitigate synthetic impurities (e.g., regioisomers)?
Q. Answer :
- HPLC-MS/MS : Identify impurities via QTOF-MS (e.g., m/z +23 Da suggests sodium adducts of hydrolyzed urea) .
- Crystallographic Differentiation : Co-crystallize impurities with target compound; compare unit cell parameters (SHELXT) .
- Mitigation : Optimize reaction pH (6.5–7.5) to suppress hydrolysis; use scavenger resins (e.g., QuadraPure™) for byproduct removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
